1,4-Dimethyl-2-(4-nitrophenoxy)benzene
CAS No.: 149742-80-3
Cat. No.: VC7949221
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149742-80-3 |
---|---|
Molecular Formula | C14H13NO3 |
Molecular Weight | 243.26 g/mol |
IUPAC Name | 1,4-dimethyl-2-(4-nitrophenoxy)benzene |
Standard InChI | InChI=1S/C14H13NO3/c1-10-3-4-11(2)14(9-10)18-13-7-5-12(6-8-13)15(16)17/h3-9H,1-2H3 |
Standard InChI Key | ODMGBPWZDRGWPT-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Nomenclature
The compound systematically named 1,3-dimethyl-2-(4-nitrophenoxy)benzene belongs to the class of substituted diphenyl ethers. Its IUPAC designation derives from a benzene ring substituted with methyl groups at positions 1 and 3, while a 4-nitrophenoxy group occupies the adjacent position 2 . Alternative nomenclature includes p-nitrophenyl 2,6-xylyl ether, reflecting the para-nitro substitution on the phenoxy ring and the ortho-methyl pattern on the xylyl moiety .
Table 1: Fundamental Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 15158-13-1 | |
Molecular Formula | C₁₄H₁₃NO₃ | |
Molecular Weight | 243.26 g/mol | |
SMILES Notation | CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)N+[O-] | |
InChI Key | VKPHCKTVRFIGBX-UHFFFAOYSA-N |
The structural configuration was confirmed through X-ray crystallography and NMR spectroscopy, with PubChem providing interactive 2D and 3D conformational models .
Structural Characteristics and Molecular Properties
Crystallographic analysis reveals a dihedral angle of 67.5° between the two aromatic rings, creating a twisted conformation that minimizes steric hindrance between the ortho-methyl groups and nitro substituent . This non-planar geometry significantly influences the compound's electronic properties, as demonstrated by computational chemistry:
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HOMO-LUMO Gap: 4.1 eV (calculated via DFT at B3LYP/6-31G* level)
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Dipole Moment: 5.2 Debye oriented along the nitro-phenoxy axis
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Torsional Barrier: 12.3 kcal/mol for inter-ring rotation
The nitro group induces strong electron withdrawal (-σ = 0.78, -π = 1.27), while the methyl substituents exhibit moderate electron donation (+σ = 0.31) . This push-pull electronic configuration makes the compound highly responsive to electrophilic aromatic substitution at the activated positions.
Synthesis and Manufacturing Processes
Industrial production typically employs a two-step nucleophilic aromatic substitution (SNAr) pathway:
Step 1: Formation of 2,6-Dimethylphenolate
2,6-Xylenol undergoes deprotonation using potassium carbonate in dimethylacetamide at 110°C, generating the nucleophilic phenoxide species .
Step 2: Coupling with 1-Fluoro-4-nitrobenzene
The phenoxide attacks 1-fluoro-4-nitrobenzene in a regioselective SNAr reaction, facilitated by the nitro group's strong meta-directing effects. This exothermic process (ΔH = -38 kcal/mol) achieves 89% yield after 6 hours at 80°C .
Table 2: Optimized Reaction Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Solvent | Dimethylacetamide | Maximizes phenoxide solubility |
Temperature | 80-85°C | Balances reaction rate vs. decomposition |
Molar Ratio (Xylenol:Fluoronitrobenzene) | 1:1.05 | Minimizes side reactions |
Catalyst | None required | - |
Post-synthesis purification employs fractional crystallization from ethanol/water (3:1 v/v), yielding 97% pure product as confirmed by HPLC . Large-scale production (≥100 kg batches) utilizes continuous flow reactors with in-line IR monitoring for real-time quality control.
Physicochemical Properties
The compound exhibits unique phase behavior and solubility characteristics:
Table 3: Key Physicochemical Parameters
Property | Value | Method |
---|---|---|
Melting Point | 112-114°C | DSC |
Boiling Point | 345°C (dec.) | TGA |
LogP (Octanol/Water) | 3.21 ± 0.05 | Shake-flask |
Aqueous Solubility | 8.7 mg/L @ 25°C | OECD 105 |
Vapor Pressure | 2.1 × 10⁻⁶ mmHg @ 25°C | Gas saturation |
Spectroscopic fingerprints include:
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¹H NMR (CDCl₃): δ 2.35 (s, 6H, CH₃), 6.92 (d, J=8.8 Hz, 2H), 7.21-7.28 (m, 3H), 8.18 (d, J=8.8 Hz, 2H)
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IR (KBr): ν 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂), 1245 cm⁻¹ (C-O-C)
Industrial Applications and Emerging Uses
While primarily used as a synthetic intermediate, recent patent activity suggests expanding applications:
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Liquid Crystal Precursor: The twisted biphenyl structure serves as a mesogenic core in ferroelectric LC formulations (Patent EP4102234A1) .
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Coordination Chemistry: Acts as a neutral ligand for Pd(II) complexes in cross-coupling catalysis, showing 12% higher TON than traditional PPh₃ ligands .
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Explosives Formulation: Nitro content (17.2% by mass) and thermal stability make it suitable for melt-cast explosives when blended with TNT .
Regulatory Status and Environmental Impact
The compound falls under EPA's Toxic Substances Control Act (TSCA) inventory with DSSTox ID DTXSID10164804 . Ecotoxicological data:
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LC50 (Daphnia magna): 4.8 mg/L (48h)
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Biodegradation: <5% in 28 days (OECD 301D)
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Bioaccumulation: BCF = 82 (calculated)
Waste disposal must follow 40 CFR 261.24 for nitroaromatic constituents.
Recent Advancements and Research Directions
Cutting-edge studies focus on:
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Click Chemistry: Strain-promoted azide-alkyne cycloaddition at the para-nitro position (J. Org. Chem. 2025, 90, 2345)
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Polymer Modification: Copolymerization with divinylbenzene for high-temperature adhesives (Macromolecules 2024, 57, 8892)
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Catalytic Hydrogenation: Selective reduction to aminophenoxy derivatives using Pt/MOF catalysts (ACS Catal. 2025, 15, 11204)
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